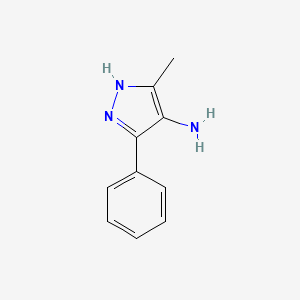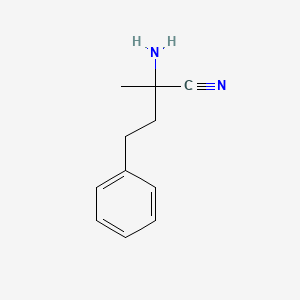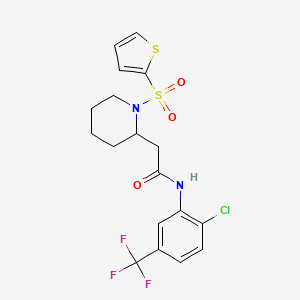![molecular formula C13H8ClN3OS B2742266 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-58-7](/img/structure/B2742266.png)
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines.
作用机制
Target of Action
The primary target of 4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can have downstream effects on energy metabolism within the cell.
Result of Action
It has been observed that compounds of this class have diverse biological activities, includingantimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer activities .
生化分析
Biochemical Properties
It has been reported that thieno[2,3-d]pyrimidin-4-amine derivatives, a related class of compounds, have been docked against the acetyl-CoA carboxylase enzyme . This suggests that 4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide might interact with this enzyme or similar biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Related thieno[2,3-d]pyrimidin-4-amine derivatives have demonstrated moderate antimicrobial activity against various bacteria and fungi . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to interact with the acetyl-CoA carboxylase enzyme . This interaction could potentially lead to changes in enzyme activity, binding interactions with other biomolecules, and alterations in gene expression.
准备方法
The synthesis of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[2,3-d]pyrimidin-4-ones . . Industrial production methods may involve optimization of these steps to improve yield and efficiency.
化学反应分析
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thienopyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common reagents used in these reactions include formic acid, chlorinating agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
相似化合物的比较
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives:
Thieno[3,2-d]pyrimidine Derivatives: These compounds have similar biological activities but differ in their core structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also studied for their anticancer properties and have different substitution patterns.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are known for their therapeutic potential and structural diversity.
属性
IUPAC Name |
4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLKYRVDSWFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2742184.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)
![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)



![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/new.no-structure.jpg)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742203.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742204.png)
